Cas no 422557-08-2 (3-Bromo-5-(cyclopentyloxy)pyridine)

3-Bromo-5-(cyclopentyloxy)pyridine is a brominated pyridine derivative featuring a cyclopentyloxy substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom at the 3-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The cyclopentyloxy group enhances lipophilicity, which can be advantageous in modulating the physicochemical properties of target molecules. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under inert conditions to ensure stability.
3-Bromo-5-(cyclopentyloxy)pyridine structure
422557-08-2 structure
Product Name:3-Bromo-5-(cyclopentyloxy)pyridine
CAS No:422557-08-2
MF:C10H12BrNO
MW:242.11238193512
CID:68062
PubChem ID:54758808
Update Time:2025-10-29

3-Bromo-5-(cyclopentyloxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-(cyclopentyloxy)pyridine
    • 3-Bromo-2-cyclopentyloxypyridine
    • TQP0368
    • AKOS010630788
    • Pyridine, 3-bromo-2-(cyclopentyloxy)-
    • 422557-08-2
    • AS-40648
    • 1247429-75-9
    • MFCD14651738
    • DTXSID30716541
    • 3-Bromo-5-(cyclopentyloxy)pyridine
    • MDL: MFCD14702593
    • Inchi: 1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
    • InChI Key: QZRZUVKOBQJBDD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1OC1CCCC1

Computed Properties

  • Exact Mass: 241.01000
  • Monoisotopic Mass: 241.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12000
  • LogP: 3.16550

3-Bromo-5-(cyclopentyloxy)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-Bromo-5-(cyclopentyloxy)pyridine

Comprehensive Overview of 3-Bromo-5-(cyclopentyloxy)pyridine (CAS No. 422557-08-2): Properties, Applications, and Industry Insights

3-Bromo-5-(cyclopentyloxy)pyridine (CAS No. 422557-08-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative, characterized by its cyclopentyloxy substituent, serves as a versatile intermediate in organic synthesis. Its molecular structure combines a pyridine ring with a bromine atom at the 3-position and a cyclopentyl ether group at the 5-position, offering unique reactivity for cross-coupling reactions and functional group transformations.

The compound's CAS registry number 422557-08-2 ensures precise identification in chemical databases, while its systematic name reflects its structural features. Researchers frequently search for "3-Bromo-5-(cyclopentyloxy)pyridine synthesis" or "422557-08-2 applications," highlighting the growing interest in its synthetic utility. Recent trends in medicinal chemistry have increased demand for such halogenated pyridine derivatives, particularly in the development of kinase inhibitors and other targeted therapies.

From a physicochemical perspective, 3-Bromo-5-(cyclopentyloxy)pyridine typically appears as a white to off-white crystalline solid with moderate solubility in organic solvents like dichloromethane and THF. Its bromine substituent makes it particularly valuable for Suzuki-Miyaura and other palladium-catalyzed coupling reactions, which are cornerstone methodologies in modern drug discovery. The cyclopentyloxy group contributes to enhanced lipophilicity, a property often desired in bioactive molecules to improve membrane permeability.

In the context of green chemistry innovations, researchers are exploring more sustainable routes to synthesize brominated pyridine compounds like CAS 422557-08-2. Questions such as "how to purify 3-Bromo-5-(cyclopentyloxy)pyridine" or "alternative solvents for 422557-08-2 reactions" reflect the industry's focus on process optimization. Advanced purification techniques including column chromatography and recrystallization are commonly employed to achieve high-purity material suitable for pharmaceutical applications.

The compound's stability profile makes it suitable for various storage conditions, though proper handling under inert atmosphere is recommended to prevent degradation. Analytical characterization typically involves 1H NMR, 13C NMR, and mass spectrometry, with the bromine isotope pattern serving as a distinctive signature in mass spectral analysis. These analytical methods help verify the identity and purity of CAS 422557-08-2 batches, crucial for reproducible research outcomes.

Emerging applications of 3-Bromo-5-(cyclopentyloxy)pyridine extend beyond traditional medicinal chemistry. Materials scientists are investigating its potential as a building block for organic electronic materials, while catalysis researchers value its structure for developing novel ligands. The compound's balanced electronic properties, imparted by both the electron-withdrawing bromine and electron-donating ether group, create interesting opportunities in molecular design.

Supply chain considerations for 422557-08-2 have become increasingly important, with manufacturers focusing on scalable synthesis routes to meet growing demand. Quality control specifications typically include purity assessments by HPLC, residual solvent analysis, and heavy metal screening. These measures ensure the compound meets the stringent requirements of pharmaceutical development programs where it often serves as a key intermediate.

From a regulatory standpoint, proper documentation of 3-Bromo-5-(cyclopentyloxy)pyridine handling and disposal procedures remains essential, although it doesn't fall under restricted categories. Safety data sheets provide comprehensive guidance on personal protective equipment and first measures, emphasizing standard laboratory precautions for handling organic compounds.

The scientific literature contains numerous examples of pyridine derivatives similar to CAS 422557-08-2 being employed in drug discovery campaigns. Patent analyses reveal its use in various therapeutic areas, particularly where modulation of biological targets requires specific halogen interactions. This has led to increased interest in "structure-activity relationships of bromopyridines" among medicinal chemists.

Future research directions for 3-Bromo-5-(cyclopentyloxy)pyridine may explore its potential in click chemistry applications or as a precursor for more complex heterocyclic systems. The compound's versatility ensures its continued relevance in synthetic chemistry, particularly as the pharmaceutical industry seeks novel scaffolds for drug development. With proper handling and application, this brominated pyridine derivative will likely maintain its position as a valuable tool for chemical innovation.

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